2-chloro-N-(7-methoxyquinolin-3-yl)-5-methyl-1,3-thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C15H12ClN3O2S |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-chloro-N-(7-methoxyquinolin-3-yl)-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H12ClN3O2S/c1-8-13(19-15(16)22-8)14(20)18-10-5-9-3-4-11(21-2)6-12(9)17-7-10/h3-7H,1-2H3,(H,18,20) |
InChI Key |
IZCHWEDRHZDVBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)NC2=CN=C3C=C(C=CC3=C2)OC |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The 5-methyl-1,3-thiazole-4-carboxamide core is typically constructed via cyclization reactions. Common approaches include:
-
Condensation of acyl chlorides with thiosemicarbazides : A 5-methyl-1,3-thiazole-4-carboxylic acid derivative can react with thiosemicarbazide analogs under acidic conditions to form the thiazole ring.
-
One-pot multicomponent reactions : Mercaptoacetic acid derivatives, aldehydes, and amines may cyclize to form thiazoles. For example, 2-chloroquinoline-3-carbaldehyde (derived from quinoline precursors) could react with methyl-substituted thioglycolic acid to generate the thiazole scaffold.
Introduction of the 7-Methoxyquinolin-3-yl Group
The quinoline moiety is typically introduced via:
-
Schiff base formation : Reacting 2-chloro-7-methoxyquinoline-3-carboxaldehyde with amines to form imine intermediates, followed by cyclization.
-
Urea coupling : Chloroquine derivatives (e.g., 4-chloro-7-methoxyquinoline-6-carboxamide) may undergo nucleophilic substitution with amines in polar aprotic solvents (e.g., DMSO) using bases like Cs₂CO₃.
Reaction Mechanisms and Reagents
Thiazole Synthesis Pathways
Quinoline Functionalization
Step 1 : Preparation of 2-chloro-7-methoxyquinoline-3-carboxaldehyde:
-
Vilsmeier-Haack reaction : Acetanilide reacts with POCl₃/DMF to form 2-chloroquinoline-3-carboxaldehyde.
-
Methylation : Subsequent methoxylation at the 7-position via O-methylation using CH₃I/K₂CO₃.
Step 2 : Coupling with Thiazole Derivatives:
-
Amide bond formation : 5-Methyl-1,3-thiazole-4-carboxylic acid chloride reacts with 7-methoxyquinolin-3-amine in CH₂Cl₂/Et₃N.
Optimization Techniques
Solvent and Base Selection
Purification and Crystallization
-
Column chromatography : Silica gel (60–120 mesh) with EtOAc/hexane gradients removes impurities.
-
Crystallization : DMSO/CH₂Cl₂ mixtures yield pure product with >99% HPLC purity.
Critical Challenges and Solutions
Impurity Management
Impurities such as unreacted starting materials or byproducts (e.g., hydrolyzed intermediates) are mitigated by:
Scalability
-
One-pot procedures reduce intermediate isolation steps, improving efficiency.
-
Microwave-assisted synthesis accelerates cyclization reactions (e.g., thiazole formation in 30–60 min).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(7-methoxyquinolin-3-yl)-5-methyl-1,3-thiazole-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may also affect its activity.
Substitution: This reaction can replace one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Preliminary studies suggest it may have therapeutic potential, although more research is needed to confirm its efficacy and safety.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-(7-methoxyquinolin-3-yl)-5-methyl-1,3-thiazole-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, which could lead to its observed biological activities .
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s thiazole-quinoline hybrid distinguishes it from structurally related carboxamides. Key analogs include:
- Pyrazole-carboxamides (e.g., compounds 3a–3e in ): These feature pyrazole cores with chloro, cyano, and aryl substituents. Unlike the target compound, they lack the fused quinoline system, which may reduce planarity and alter binding interactions .
- Pyridinyl-thiazole carboxamides (): These analogs substitute the quinoline with a pyridine ring, reducing steric bulk and electronic complexity.
- Nitrobenzamide-thiazoles (): Compounds like 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide replace quinoline with a nitrobenzene group, introducing strong electron-withdrawing effects that could modulate reactivity .
Substituent Effects
- Chlorine and Methyl Groups : The 2-chloro and 5-methyl substituents on the thiazole core are common in analogs (e.g., ). These groups enhance lipophilicity and may influence steric interactions in biological targets.
- Methoxyquinoline vs. Aryl Groups: The 7-methoxyquinoline in the target compound provides a rigid, planar structure conducive to π-π stacking, unlike simpler aryl or pyridinyl groups in analogs. Methoxy substituents can also improve membrane permeability .
Comparative Data Table
Key Findings and Implications
Heterocycle Impact: Quinoline’s fused ring system likely enhances target binding via π-stacking, contrasting with pyrazole or pyridine analogs that prioritize solubility .
Substituent Trade-offs : Chlorine and methyl groups improve lipophilicity but may reduce aqueous solubility, a challenge observed in pyrazole-carboxamides (mp >130°C) .
Synthetic Feasibility : The target compound’s synthesis may face yield limitations similar to pyrazole derivatives (~60–70%), necessitating optimized coupling conditions .
Biological Activity
2-Chloro-N-(7-methoxyquinolin-3-yl)-5-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound classified as a thiazole derivative. Its structure includes a thiazole ring, a chloro group, a methoxy-substituted quinoline moiety, and a carboxamide functional group. This unique combination suggests potential biological activities that warrant investigation.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure indicates the presence of multiple functional groups that may interact with biological macromolecules, influencing its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of anticancer and antimicrobial properties. Compounds with similar structural features have shown promising results in various studies.
Anticancer Activity
Research indicates that thiazole and quinoline derivatives possess significant anticancer properties. For instance, compounds with thiazole rings have been noted for their ability to induce apoptosis and inhibit cell proliferation in cancer cell lines. The specific activity of this compound requires empirical testing to establish its efficacy against specific cancer types.
Case Studies:
- In Vitro Studies : Preliminary studies suggest that derivatives similar to this compound exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potential effectiveness in inhibiting tumor growth.
- Mechanism of Action : Investigations into the mechanism reveal that such compounds may induce DNA damage and cell cycle arrest, particularly affecting the G2/M phase, leading to apoptosis through caspase activation .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methylthiazole | Thiazole ring; methyl substitution | Antimicrobial |
| 7-Methoxyquinoline | Quinoline core; methoxy group | Anticancer |
| 4-Chloro-N-(6-methoxyquinolin-3-yl)acetamide | Similar amide structure; different substituents | Antitumor |
This comparative analysis highlights how structural modifications can significantly influence biological activity and selectivity toward specific targets.
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes. A general synthetic pathway may include:
- Formation of Thiazole Ring : Utilizing thioketones and amines under acidic conditions.
- Chlorination : Introducing the chloro group through electrophilic substitution reactions.
- Quinoline Substitution : Attaching the methoxy-substituted quinoline moiety via nucleophilic substitution methods.
Q & A
Q. Table 1. Key Synthetic Intermediates and Conditions
Q. Table 2. Comparative Bioactivity of Analogues
| Compound | Target Protein (IC50, nM) | Selectivity Index | Reference |
|---|---|---|---|
| Parent compound | Kinase X: 12.3 | 8.5 | |
| 7-Fluoro-quinoline derivative | Kinase X: 8.7 | 12.4 | |
| Methyl-thiazole analog | Kinase Y: 45.6 | 2.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
